beta-Carboxyaspartic acid

Description

Classification as a Non-Proteinogenic Amino Acid in Biological Systems

Beta-carboxyaspartic acid is classified as a non-proteinogenic amino acid. wikipedia.org This means that it is not one of the 22 amino acids that are directly encoded by the genetic code and incorporated into proteins during ribosomal translation. wikipedia.org Instead, its presence in proteins is the result of a post-translational modification, where an existing aspartic acid residue is carboxylated. ebi.ac.uk

While not incorporated through the primary protein synthesis machinery, this compound has been identified in various biological systems, including the ribosomal proteins of E. coli and in human atherosclerotic plaque. drugfuture.comcolorado.edunih.gov Its occurrence, though not as widespread as the canonical amino acids, suggests specific and important biological functions. ontosight.ainih.gov Non-proteinogenic amino acids like this compound play diverse and crucial roles in biological processes, acting as metabolic intermediates, components of bacterial cell walls, and even neurotransmitters. wikipedia.orgfrontiersin.org

Distinctive Structural Characteristics and Their Implications for Molecular Function

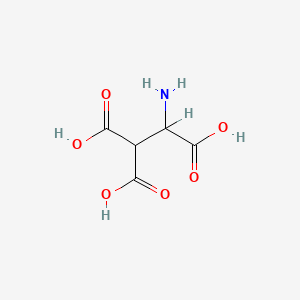

The structure of this compound, chemically named 2-amino-1,1,2-ethanetricarboxylic acid, sets it apart from proteinogenic amino acids. drugfuture.com It is characterized by the presence of three carboxyl groups and one amino group attached to its small ethane (B1197151) backbone. ontosight.ai This abundance of negatively charged carboxyl groups at physiological pH has significant implications for its molecular function.

The high density of carboxylate ions makes this compound a potent metal ion chelator, particularly for divalent cations like calcium (Ca²⁺). This property is central to its proposed biological roles. For instance, in proteins, the presence of this compound can create high-affinity calcium binding sites. nih.gov This interaction with calcium can stabilize protein conformations, which is essential for their biological activity, such as the function of certain blood clotting factors. nih.gov The ability to bind metal ions is a key feature that likely dictates its involvement in various enzymatic reactions and signaling pathways. ontosight.ai

Historical Context of Discovery and Initial Scientific Characterization

The journey to understanding this compound began with its initial identification and synthesis. M. R. Christy and colleagues reported the isolation and synthesis of the DL-form of this compound in 1981. drugfuture.com In the same year, it was identified in the ribosomal proteins of E. coli. colorado.edu This discovery was significant as it pointed to a previously unknown post-translational modification in a fundamental cellular component.

Early research focused on developing methods for its quantitative analysis and understanding its chemical reactivity. drugfuture.com The acid-labile nature of this compound presented a challenge for its detection, as it readily decarboxylates under acidic conditions. researchgate.net This instability required the development of specific alkaline hydrolysis methods for its accurate measurement in biological samples. nih.govresearchgate.net The crystal structure and pKa values of the DL-zwitterion were determined by Richey and colleagues in 1982, providing crucial insights into its chemical properties. drugfuture.com Subsequent work by researchers such as Robert M. Williams and his team focused on the asymmetric synthesis of the D-form of the amino acid, further expanding the toolkit for studying its specific biological functions. drugfuture.comacs.org

Structure

3D Structure

Properties

CAS No. |

75898-26-9 |

|---|---|

Molecular Formula |

C5H7NO6 |

Molecular Weight |

177.11 g/mol |

IUPAC Name |

2-aminoethane-1,1,2-tricarboxylic acid |

InChI |

InChI=1S/C5H7NO6/c6-2(5(11)12)1(3(7)8)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

OQFSQFPPLPISGP-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)(C(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)C(=O)O |

Synonyms |

beta-carboxyaspartic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Endogenous Occurrence of Beta Carboxyaspartic Acid

Identification and Isolation in Prokaryotic Organisms (e.g., Escherichia coli ribosomal proteins)

The initial identification of beta-carboxyaspartic acid as a new amino acid occurred through the analysis of ribosomal proteins from the prokaryote Escherichia coli. nd.educolorado.edu Researchers found this unique amino acid as a component of the proteins constituting the bacterial ribosome. drugfuture.comcolorado.edu The isolation and identification process involved separating the ribosomal proteins and hydrolyzing them to their constituent amino acids. nih.gov

The presence of Asa in E. coli proteins was confirmed through rigorous analytical methods. nih.gov This discovery was significant as it added a new member to the family of carboxylated amino acids found in proteins. colorado.edu The initial work involved both the isolation from natural sources and laboratory synthesis to confirm the structure of the newly identified compound. drugfuture.comcolorado.edu While it is a minor component, its consistent presence in ribosomal proteins suggested a potential structural or functional role. nih.gov

Mechanisms of Natural Formation within Metabolic Processes

The precise enzymatic pathway for the biosynthesis of this compound has not been fully detailed. It is understood to be part of the broader aspartate family of amino acids, which includes several essential amino acids whose biosynthetic pathways begin with aspartate. wikipedia.org However, the specific enzymes and intermediate steps that lead to the carboxylation of an aspartate precursor to form this compound are not as well-defined as those for other amino acids in this family.

Research into related compounds offers some context. For instance, studies on the metabolism of beta-hydroxyaspartic acid have explored its formation and excretion, suggesting complex relationships within amino acid metabolic pathways. nih.gov The formation of beta-aspartyl-AMP as an intermediate in the asparagine synthetase B reaction in E. coli demonstrates one of the many ways aspartic acid is activated and modified within the cell, although this is distinct from the formation of this compound. nih.gov The natural occurrence of Asa implies a specific, regulated formation process, likely involving a carboxylation reaction on an aspartate-related substrate, but further research is needed to identify the specific carboxylase enzyme responsible and the metabolic conditions that promote its synthesis.

Detection and Characterization in Complex Biological Matrices (e.g., tissue hydrolysates)

Detecting and quantifying this compound in complex biological matrices, such as tissue hydrolysates, presents analytical challenges due to its potential for low abundance and chemical instability under certain conditions. nih.govcore.ac.uk A critical step in its analysis is the hydrolysis of proteins to release the amino acid. Alkaline hydrolysis is required because Asa, like other carboxylated amino acids, is labile in acidic conditions. nih.govresearchgate.net

Following hydrolysis, various analytical techniques are employed for its separation and identification. Gas chromatography-mass spectrometry (GC/MS) has been successfully used for the unambiguous detection of this compound in hydrolysates of human atherosclerotic plaque and E. coli proteins. nih.gov This technique provides definitive structural confirmation.

Quantitative analysis often relies on its characteristic chemical properties. One key feature is its acid-mediated decarboxylation to aspartic acid. researchgate.net This property is not only a challenge to be managed during sample preparation but also a useful tool for its unequivocal identification in complex mixtures. researchgate.net The rate of decarboxylation can be measured and compared to synthetic standards. cambridge.org

The table below summarizes the analytical methods used for the detection of this compound.

| Analytical Technique | Sample Preparation | Principle of Detection | Reference |

| Amino Acid Analysis | Alkaline Hydrolysis | Chromatographic separation and post-column derivatization for detection. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Alkaline Hydrolysis, Derivatization | Separation of volatile derivatives by GC followed by mass analysis for structural identification. | nih.gov |

| Quantitative Acid-Mediated Decarboxylation | Alkaline Hydrolysis | Measurement of the rate of conversion to aspartic acid under controlled acidic conditions. | researchgate.netcambridge.org |

The table below lists the biological sources where this compound has been identified.

| Organism/Tissue | Biological Matrix | Reference |

| Escherichia coli | Ribosomal Proteins | drugfuture.comcolorado.edunih.gov |

| Human | Atherosclerotic Plaque | nih.gov |

| Fossil Bone | Bone Protein | cambridge.org |

Enzymatic Interactions and Mechanistic Studies Involving Beta Carboxyaspartic Acid

Roles as a Substrate and Inhibitor in Enzymatic Reactions

Beta-carboxyaspartic acid's ability to act as a substrate has been demonstrated in studies of various enzymes. For instance, it has been identified as a substrate for decarboxylases found in E. coli. An enzymatic extract from E. coli was shown to catalyze the decarboxylation of ASA to produce aspartic acid. The enzymatic nature of this reaction was confirmed by the loss of activity upon boiling or repeated freeze-thawing of the extract researchgate.net.

Furthermore, the vitamin K-dependent carboxylase, an enzyme crucial for the post-translational modification of proteins involved in blood coagulation and bone metabolism, can utilize aspartyl residues in synthetic peptides as substrates, converting them into beta-carboxyaspartyl residues. nih.gov This reaction, while less efficient than the carboxylation of glutamyl residues to gamma-carboxyglutamate (B555490) (Gla), highlights the role of ASA's precursor as a substrate in carboxylation reactions. nih.gov

Conversely, this compound and its structural relatives can act as enzyme inhibitors. L-aspartic acid, which shares a similar backbone with ASA, has been identified as a competitive inhibitor of beta-glucuronidase nih.gov. This suggests a potential inhibitory role for ASA on this and other enzymes. Additionally, a related compound, beta-hydroxyaspartate, has been shown to inhibit L-aspartate beta-decarboxylase, indicating that derivatives of aspartic acid can effectively block enzyme activity nih.gov. The inhibitory mechanisms can vary, with some compounds acting as competitive inhibitors that bind to the active site, while others may function as non-competitive or irreversible inhibitors lumenlearning.comsigmaaldrich.com.

Table 1: Examples of this compound and Related Compounds in Enzymatic Reactions

| Compound | Enzyme | Role | Organism/System | Finding | Reference(s) |

|---|---|---|---|---|---|

| This compound (ASA) | Decarboxylase | Substrate | E. coli extract | Catalyzes the decarboxylation of ASA to aspartic acid. | researchgate.net |

| Aspartyl residues | Vitamin K-dependent carboxylase | Substrate | Rat liver microsomes | Carboxylates aspartyl residues to beta-carboxyaspartyl residues. | nih.gov |

| L-Aspartic acid | beta-Glucuronidase | Competitive Inhibitor | Purified enzyme | L-aspartic acid competitively inhibits the enzyme's activity. | nih.gov |

| beta-Hydroxyaspartate | L-aspartate beta-decarboxylase | Inhibitor | Not specified | Inhibits the enzymatic activity of L-aspartate beta-decarboxylase. | nih.gov |

Elucidation of Enzyme Specificity and Catalytic Mechanisms

The study of how enzymes interact with this compound and its analogs provides critical information for understanding enzyme specificity and their catalytic mechanisms. The ability of an enzyme to discriminate between its natural substrate and a structurally similar analog like ASA reveals details about the architecture and chemical properties of its active site mdpi.com.

A key area where ASA has been informative is in the study of vitamin K-dependent carboxylases. These enzymes are responsible for the post-translational modification of glutamate (B1630785) residues to gamma-carboxyglutamate (Gla) in a variety of proteins, forming what is known as the Gla domain wikipedia.orgebi.ac.ukembl.de. The presence of Gla residues is essential for the calcium-binding capacity and subsequent biological activity of these proteins wikipedia.orgwikidoc.org. Research has shown that the vitamin K-dependent carboxylase can also carboxylate aspartyl residues to form beta-carboxyaspartyl residues, although with lower efficiency than for glutamyl residues nih.gov. This differential activity helps to delineate the substrate specificity of the carboxylase, indicating a preference for the longer side chain of glutamate while still accommodating the shorter aspartate framework. The conserved sequences within the Gla domain, such as the Gla-x(3)-Gla-x-Cys motif, are thought to be important for substrate recognition by the carboxylase ebi.ac.ukembl.dewikidoc.org.

The introduction of ASA or its derivatives into peptides can be used as a tool to probe the active sites of enzymes. By observing how these modified substrates bind and are processed, researchers can infer the spatial and electrostatic requirements for catalysis . For example, the study of how aspartate aminotransferase interacts with various dicarboxylic amino acids helps to map the binding pocket and understand the forces that govern substrate orientation and catalysis mdpi.comworthington-biochem.com.

Investigations into the Modulation of Enzyme Activity by the Compound

The activity of enzymes can be modulated by various molecules, including substrates, products, and inhibitors. This compound and its related compounds can influence enzyme activity through several mechanisms. As a substrate analog, ASA can compete with the natural substrate for binding to the active site, thereby inhibiting the enzyme's function, as seen in the case of L-aspartic acid with beta-glucuronidase nih.gov.

In the context of vitamin K-dependent carboxylation, the efficiency of the process is not only dependent on the substrate but also on other factors, such as the propeptide region of the substrate protein haematologica.orgnih.gov. The affinity of the gamma-glutamyl carboxylase for this propeptide region can significantly modulate the rate of carboxylation haematologica.org. While this is an indirect modulation related to the formation of Gla, a compound similar to ASA, it illustrates the complex regulatory mechanisms that can be at play.

The binding of an inhibitor can lead to a decrease in the catalytic rate of an enzyme. For instance, in competitive inhibition, the inhibitor's presence reduces the availability of the active site to the substrate. The extent of this inhibition is dependent on the concentrations of both the substrate and the inhibitor, as well as their respective affinities for the enzyme lumenlearning.comsigmaaldrich.com. Non-competitive inhibitors, on the other hand, bind to a site other than the active site and reduce the enzyme's catalytic efficiency regardless of substrate concentration lumenlearning.com. Studies on how compounds like ASA and its derivatives interact with enzymes contribute to our understanding of these modulatory processes.

Studies on Conformational Changes Induced by this compound Binding

The binding of a substrate or inhibitor to an enzyme's active site often induces conformational changes in the protein's structure. These changes are fundamental to the catalytic process, facilitating the optimal positioning of the substrate for reaction and the subsequent release of products nih.govnih.govbritannica.com. This concept is often described by the "induced-fit" model of enzyme-substrate interaction nih.gov.

While direct structural studies detailing the conformational changes induced specifically by the binding of this compound are limited, significant insights can be drawn from studies of related systems, particularly the Gla domains of vitamin K-dependent proteins wikipedia.orgebi.ac.ukembl.de. The binding of calcium ions to the gamma-carboxyglutamate residues within these domains is known to trigger a significant conformational change, which is essential for the proper folding and biological function of these proteins wikipedia.orgembl.dewikidoc.org. This metal ion-induced folding is a critical step that enables the proteins to interact with cell membranes and other molecules wikipedia.orgebi.ac.uk.

Biological Roles and Physiological Significance of Beta Carboxyaspartic Acid in Non Human Systems

Postulated Functions in Cellular Metabolism and Regulatory Networks

The documented presence of beta-carboxyaspartic acid is predominantly in specific proteins within certain bacteria, where it is believed to play a highly specialized role rather than a general one in primary metabolism. Its functions are inferred from the proteins in which it is found.

In Escherichia coli, this compound has been identified in ribosomal proteins. uib.no Ribosomes are the cellular machinery responsible for protein synthesis, a cornerstone of cellular metabolism. The presence of such a modified amino acid within this machinery suggests a potential role in the fine-tuning of translation. Post-translational modifications of ribosomal proteins can influence ribosomal assembly, stability, and translational fidelity. nih.gov The introduction of an additional carboxyl group through the formation of this compound could alter the local charge and chelating properties of the protein, potentially affecting interactions with ribosomal RNA or other ribosomal proteins. This modification may contribute to the structural integrity of the ribosome or modulate its function in response to specific cellular conditions, thereby acting as a subtle regulatory mechanism in protein synthesis.

Contribution to Amino Acid Metabolism Research

The discovery and study of this compound have made notable contributions to the broader field of amino acid metabolism and protein biochemistry.

Firstly, it expanded the known repertoire of post-translational modifications, demonstrating that the side chains of amino acids within proteins could be subject to carboxylation, similar to the well-known gamma-carboxylation of glutamate (B1630785). This discovery opened up new avenues of research into the enzymatic machinery responsible for such modifications and their potential prevalence in other proteins and organisms. The identification of this compound in E. coli ribosomal proteins was a significant finding, as it highlighted that even in well-studied model organisms, novel biochemical modifications could be present. uib.no

Secondly, the existence of this compound underscores the concept of non-canonical amino acids and their importance in creating functional diversity in proteins and peptides. nih.govmdpi.com Research into non-canonical amino acids, both natural and synthetic, is a burgeoning field, providing tools for protein engineering, drug development, and understanding protein structure and function. nih.govnih.gov this compound serves as a natural example of how organisms utilize a non-standard building block to achieve specific biological outcomes, such as the potent inhibitory action of the edeine (B1172465) antibiotic. nih.gov The study of its biosynthesis in the context of edeine production contributes to our understanding of the non-ribosomal peptide synthetase (NRPS) machinery, which is responsible for producing a wide array of medically and industrially important compounds. google.commdpi.com

Involvement in Modulating Neurotransmitter Release (as a research area)

The direct involvement of this compound in modulating neurotransmitter release in any organism has not been specifically documented in available research. However, the general class of amino acids and their derivatives are well-known to function as neurotransmitters or neuromodulators. For instance, aspartic acid and glutamic acid are major excitatory neurotransmitters in the vertebrate central nervous system.

The structural similarity of this compound to aspartate, with an additional carboxyl group, raises the theoretical possibility that it could interact with receptors or transporters for acidic amino acids. The presence of three carboxyl groups would give it a strong negative charge and potentially unique binding properties. Research into other non-canonical amino acids has shown that they can have potent effects on neuronal signaling. mdpi.com For example, D-serine, the D-enantiomer of serine, acts as a co-agonist at NMDA receptors, which are crucial for synaptic plasticity and learning. mdpi.com

Therefore, while there is no direct evidence, the potential for this compound or similar molecules to modulate neurotransmitter systems remains a speculative but intriguing area for future research. Investigating the effects of synthetic this compound on neuronal cultures or brain slice preparations could be a first step in exploring this possibility.

Comparative Biochemical Analysis of its Presence and Role Across Diverse Organisms

The known distribution of this compound is quite limited, primarily to certain bacterial species. This sparse distribution suggests that it is not a universally conserved modification but rather one that has evolved for specific functions in particular lineages.

Escherichia coli : As mentioned, this compound is found as a post-translational modification in ribosomal proteins of this Gram-negative bacterium. uib.no Its role is postulated to be in the fine-tuning of ribosome function. nih.gov

Brevibacillus brevis : This Gram-positive soil bacterium produces the edeine antibiotic complex, which contains a derivative of this compound. nih.govgoogle.commdpi.com Here, the modified amino acid is a key component of a secondary metabolite designed for chemical warfare against other microbes. nih.govnih.gov

The presence of this modified amino acid in both a Gram-negative and a Gram-positive bacterium suggests that the enzymatic machinery for its synthesis may have arisen independently or been transferred horizontally. To date, there is a lack of evidence for the natural occurrence of this compound in eukaryotes or archaea. A search of archaeal genomes, for instance, has revealed unique pathways for the biosynthesis of other amino acids and coenzymes, but not this compound. nih.govnih.gov

The table below summarizes the known occurrences and postulated roles of this compound in different non-human systems based on available research.

| Organism | Domain | Context of Occurrence | Postulated Role |

| Escherichia coli | Bacteria | Post-translational modification of ribosomal proteins | Modulation of ribosome structure and function |

| Brevibacillus brevis | Bacteria | Component of the edeine peptide antibiotic | Contribution to the biological activity of the antibiotic |

This comparative analysis highlights that our understanding of the distribution and functional significance of this compound is still in its infancy. Future research, potentially employing advanced mass spectrometry-based proteomics, may uncover its presence in other organisms and reveal new biological contexts for this unusual amino acid.

Chemical Synthesis and Stereochemical Control of Beta Carboxyaspartic Acid

Development of Asymmetric Synthesis Methodologies for Specific Stereoisomers

The synthesis of specific stereoisomers of β-carboxyaspartic acid (Asa) is critical for studying its biological functions and for its incorporation into peptides. Asymmetric synthesis methodologies have been developed to control the stereochemistry at the α and β carbons, leading to the formation of enantiomerically pure or enriched products.

One prominent approach involves the use of transition metal catalysis. The enantioselective alkylation of Schiff base acetates with malonate-type nucleophiles has been achieved using a palladium source like Pd(OAc)₂ and a chiral ligand such as (+)-BINAP. researchgate.net This method can produce protected β-carboxyaspartic acid derivatives with up to 85% enantiomeric excess (ee), where the choice of ester protecting group on the substrate significantly influences the outcome. researchgate.net For instance, a laboratory-scale reaction using a tert-butyl ester substrate yielded the product with 95.5% ee after a single recrystallization, demonstrating the practicality of this strategy. researchgate.net

Chiral templates offer another powerful strategy for asymmetric synthesis. Protected (4S)-4-carboxytetrahydro-1,3-oxazin-6-ones have been employed as chiral templates for synthesizing β-substituted L-aspartic acids. rsc.org These templates can be synthesized from an aspartate derivative and guide the stereochemical course of subsequent reactions. rsc.org Alkylidene derivatives of these oxazinones can be reduced with complete stereoselectivity via catalytic hydrogenation to yield cis-oxazinones, which are then converted to the desired β-substituted aspartic acids without loss of stereochemistry. rsc.org Similarly, chiral glycine (B1666218) equivalents, such as those based on oxazinone derivatives, have been used to synthesize all four stereoisomers of related amino acids like 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, showcasing the versatility of this template-based approach. researchgate.netjagiellonskiecentruminnowacji.pl

Phase-transfer catalysis represents a further method for achieving stereocontrol. The alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, under the influence of a chiral quaternary ammonium (B1175870) bromide, can proceed with high levels of syn-selectivity and enantioselectivity. organic-chemistry.org This technique provides a practical route to various stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org

A notable asymmetric synthesis of the D-form of Asa involves the coupling of a bromoglycinate with the (trimethylsilyl)ketene acetal (B89532) of dibenzyl malonate. researchgate.netresearchgate.net This reaction predominantly forms a syn-lactone intermediate, which upon hydrogenolysis, directly yields β-carboxyaspartic acid in >98% ee. researchgate.net

| Method | Catalyst/Template | Key Feature | Enantiomeric Excess (ee) | Reference |

| Palladium-Catalyzed Alkylation | Pd(OAc)₂ / (+)-BINAP | Enantioselective alkylation of Schiff base acetates | Up to 95.5% | researchgate.net |

| Chiral Template Synthesis | (4S)-4-carboxytetrahydro-1,3-oxazin-6-one | Stereoselective reduction of alkylidene derivatives | Completely stereoselective | rsc.org |

| Lactone Intermediate Route | None (Stoichiometric) | Coupling of bromoglycinate and a ketene (B1206846) acetal | >98% | researchgate.netresearchgate.net |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Bromide | Kinetic resolution of racemic alkyl halides | Excellent enantio- and diastereoselectivities | organic-chemistry.org |

Laboratory-Scale Total Synthesis Approaches

Several total synthesis routes for β-carboxyaspartic acid have been developed for laboratory-scale production, often yielding the racemic (DL) form of the amino acid.

A common strategy involves the condensation of sodium dibenzyl malonate with benzyl (B1604629) 2-bromoacetate. researchgate.net This is followed by catalytic hydrogenation under pressure to remove the benzyl protecting groups, yielding Asa, which can be purified using cation exchange chromatography. researchgate.net This method was reported as an improvement over earlier techniques. researchgate.net Another approach begins with the synthesis of a hydantoin-5-malonic acid diethyl ester. researchgate.net This intermediate is formed by reducing parabanic acid to 5-hydroxy-hydantoin, converting it to 5-chlorohydantoin, and then condensing it with malonic ester. researchgate.net Subsequent alkaline hydrolysis of the hydantoin (B18101) derivative yields d,l-β-carboxyaspartic acid. researchgate.netdrugfuture.com

The first laboratory synthesis of Asa was reported in conjunction with its identification in ribosomal proteins from E. coli. drugfuture.comcolorado.edu These early synthetic efforts were crucial for confirming the structure of the newly discovered amino acid and for providing material for further study. drugfuture.com A review published in 1984 details these and other methods developed for the synthesis and analysis of Asa. drugfuture.com

| Starting Materials | Key Intermediates | Final Product | Reference |

| Sodium dibenzyl malonate, Benzyl 2-bromoacetate | Protected Asa with benzyl groups | β-Carboxyaspartic acid | researchgate.net |

| Parabanic acid, Malonic ester | Hydantoin-5-malonic acid diethyl ester | d,l-β-Carboxyaspartic acid | researchgate.netdrugfuture.com |

Synthetic Routes to Functionally Modified Derivatives and Analogs for Research

The synthesis of functionally modified derivatives and analogs of β-carboxyaspartic acid is essential for probing its roles in biological systems and for developing new research tools. These synthetic targets often involve protecting the carboxyl and amino groups to facilitate controlled reactions, such as peptide synthesis.

Protected derivatives of Asa suitable for peptide synthesis have been a significant focus. researchgate.net Palladium-catalyzed reactions of malonate anions with Schiff base acetates are effective for producing these protected derivatives. capes.gov.br The development of methods to synthesize triprotected dl-β-carboxyaspartic acid derivatives has also been reported, providing versatile building blocks for incorporating Asa into peptide chains. tandfonline.com

Researchers have also pursued the synthesis of analogs where one of the functional groups is replaced by a bioisostere. For example, phosphorus analogs of aspartic acid have been synthesized, including β-carboxylic α-aminophosphonates, where the α-carboxylic acid is replaced by a phosphonic acid group. nih.gov The synthesis of these analogs has received less attention than the corresponding β-phosphonate analogs but represents an important area of research. nih.gov One synthetic route to these tetrasubstituted α-aminophosphonate derivatives is the aza-Reformatsky reaction of α-phosphorylated ketimines. nih.gov

The synthesis of β-amino acid derivatives, a broader class that includes Asa, has been advanced through various modern catalytic methods. These include photoredox-catalyzed radical cross-coupling of anilines with α-diazoacetates and metal-free, energy transfer-enabled intermolecular aminocarboxylation of alkenes. rsc.orgnih.gov Such strategies provide general access to a wide range of β-amino acid derivatives, which can serve as scaffolds for more complex analogs. rsc.orgnih.gov

Regioselective and Stereoselective Synthetic Strategies

Achieving both regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like β-carboxyaspartic acid and its derivatives. Regioselectivity concerns which position on a molecule reacts, while stereoselectivity determines the three-dimensional arrangement of the resulting structure.

Palladium-catalyzed reactions have proven valuable for both aspects. For instance, the reaction between malonate anions and Schiff base acetates can be controlled to yield protected Asa derivatives. capes.gov.br The use of a carboxylic acid as a directing group in palladium-catalyzed reactions has enabled the regioselective synthesis of substituted compounds, where the directing group is removed during the reaction. rsc.org

The use of cyclic templates is a powerful strategy for controlling stereochemistry. Tetrahydro-1,3-oxazin-6-ones, derived from aspartate, serve as chiral templates to produce β-substituted aspartic acids without loss of stereochemistry at either chiral center. rsc.org This approach allows for the introduction of substituents at the β-position in a highly stereocontrolled manner. rsc.org An alkylation strategy using these templates, while being trans-selective, often results in a mixture of isomers, whereas a strategy involving the reduction of an alkylidene intermediate is completely stereoselective for the cis-isomer. rsc.org

Phase-transfer catalysis offers another route to high stereoselectivity. The alkylation of a glycinate Schiff base with racemic secondary alkyl halides using a chiral catalyst can achieve excellent syn- and enantioselectivities. organic-chemistry.org This method is particularly useful because the resulting syn-isomer can be selectively converted to the corresponding anti-isomer, allowing for the preparation of all possible stereoisomers of a given β-alkyl-α-amino acid derivative. organic-chemistry.org These strategies, which control both the site of reaction and the resulting 3D structure, are fundamental to the rational design and synthesis of Asa and its analogs for chemical and biological studies. google.com

Advanced Analytical Methodologies for Research Oriented Characterization of Beta Carboxyaspartic Acid

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids, including beta-carboxyaspartic acid. wikipedia.org The method's high resolving power allows it to separate components from complex mixtures, making it ideal for analyzing biological samples. wikipedia.org

Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for amino acid analysis. wikipedia.orgbevital.no In this setup, a non-polar stationary phase is used with a polar mobile phase. For polar analytes like Asa, pre-column derivatization is often necessary to increase their hydrophobicity, enhancing retention and improving separation on the reversed-phase column. bevital.no A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. lcms.czbco-dmo.org These derivatives can be detected with high sensitivity using a fluorescence detector.

In some applications, this compound itself has been utilized as an internal standard for the quantification of other carboxylated amino acids, such as gamma-carboxyglutamic acid (Gla). nih.gov In one such method, pre-column derivatization with OPA and mercaptoethanol was employed, demonstrating the compatibility of Asa with this widely used derivatization chemistry. nih.gov The quantification is achieved by comparing the peak area of the analyte to that of the known concentration of the internal standard (Asa).

The development of an HPLC method for Asa requires careful optimization of several parameters, including the choice of column, mobile phase composition and gradient, flow rate, and derivatization conditions to achieve adequate resolution and sensitivity. bevital.noresearchgate.net

Table 1: HPLC Parameters for Amino Acid Analysis (General Example)

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilica) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | The polar component of the mobile phase system. |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile (B52724), Methanol) | The non-polar component, used to elute analytes from the column. |

| Detection | Fluorescence (e.g., Ex: 330-340 nm, Em: 418-455 nm) | High sensitivity for fluorescent derivatives (e.g., OPA-adducts). bco-dmo.org |

| Derivatization | Pre-column with o-phthalaldehyde (OPA)/thiol | Increases hydrophobicity and allows for fluorescent detection of primary amino acids. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the confident identification of compounds within a sample. wikipedia.org For non-volatile and polar molecules like this compound, derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.commdpi.com

The primary goal of derivatization in this context is to replace the active, polar hydrogens on the carboxyl and amino groups with nonpolar moieties. sigmaaldrich.com Several derivatization strategies are employed for amino acids:

Silylation: This is a common technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are generally more stable and less sensitive to moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process involves first esterifying the carboxyl groups (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA). mdpi.comnist.gov This approach yields stable derivatives with excellent chromatographic properties. mdpi.com Another approach uses reagents like isobutyl chloroformate to derivatize the molecule. nih.gov

The mass spectrometer detects the derivatized Asa, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural confirmation. nist.gov The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can significantly enhance the sensitivity and selectivity of the assay. mdpi.com The development of a GC-MS method requires careful optimization of the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible conversion to the desired derivative. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Derivative Formed | Key Characteristics |

|---|---|---|---|---|

| Silylation | MTBSTFA | -COOH, -NH2, -OH | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives, less moisture sensitive than TMS. sigmaaldrich.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -NH2, -OH | Pentafluoropropionyl | Highly electronegative, enhances electron capture detection. mdpi.com |

| Esterification | Methanolic HCl / n-Butanol HCl | -COOH | Methyl / Butyl esters | Increases volatility by converting carboxylic acids to esters. nist.govmdpi.com |

| Chloroformates | Isobutyl Chloroformate (IBCF) | -NH2, -COOH | Isobutyl derivative | Used in a two-step derivatization process for amino acids. nih.gov |

Development and Optimization of Specific Spectrometric and Colorimetric Assays

Beyond chromatographic methods, specific spectrometric and colorimetric assays can be developed for the targeted quantification of this compound. These assays often rely on enzymatic reactions or specific chemical reactions that produce a detectable signal, such as a change in absorbance or fluorescence.

A notable research finding is the use of an extract from E. coli that contains an enzyme capable of catalyzing the decarboxylation of Asa to produce aspartic acid. researchgate.net This enzymatic specificity can be harnessed to create a highly selective assay. A doubly coupled assay system can be designed where the aspartic acid produced is then acted upon by another enzyme (e.g., aspartate aminotransferase) in a reaction that leads to a measurable change in NADH concentration, detectable by spectrophotometry at 340 nm.

Another approach involves derivatization with reagents that yield a colored or fluorescent product, which can then be quantified. For instance, derivatization with 2,4-dinitro-1-fluorobenzene (DNFB) under alkaline conditions produces dinitrophenyl (DNP) derivatives of amino acids that can be detected by UV absorption. mdpi.com While not specific to Asa alone, this method can be coupled with a separation technique or a specific enzymatic first step to confer selectivity.

The development and optimization of such assays involve several critical steps:

Enzyme/Reagent Specificity: Ensuring the primary reaction is highly specific to Asa.

Reaction Conditions: Optimizing pH, temperature, and incubation time for maximal product formation.

Detection System: Selecting a sensitive and robust detection method for the product.

Standard Curve: Establishing a reliable standard curve using pure Asa to enable accurate quantification.

Methodologies for Sample Preparation and Matrix Interference Mitigation in Biological Samples

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates presents a significant challenge due to the complexity of the sample matrix. sannova.netnih.gov Proteins, salts, lipids, and other small molecules can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, robust sample preparation is crucial for obtaining accurate and reproducible results.

Key Sample Preparation Steps:

Protein Precipitation: The first step for plasma or serum samples is typically the removal of high-abundance proteins. nih.gov This is commonly achieved by precipitation using acids like sulfosalicylic acid or trichloroacetic acid (TCA), or with organic solvents such as acetonitrile or methanol (B129727). nih.govthermofisher.com The sample is then centrifuged, and the clear supernatant containing the small molecules is collected. thermofisher.com

Extraction: For tissue samples, homogenization followed by extraction is necessary. lcms.cz Solvent extraction techniques can be used to selectively extract amino acids. creative-proteomics.com For example, a stepwise extraction using methanol followed by water can help separate amino acids from more non-polar compounds. nist.gov

Purification/Cleanup: Solid-Phase Extraction (SPE) is a powerful technique for further sample cleanup and concentration of the analyte. creative-proteomics.com Depending on the charge and polarity of Asa and the interfering compounds, different SPE sorbents can be used, such as mixed-mode cation exchange columns. creative-proteomics.com

Stabilization: Due to the lability of the carboxyl groups, especially in acidic conditions, samples may require rapid freezing or the addition of stabilizing agents to prevent decarboxylation before analysis. researchgate.net

Mitigating Matrix Interference: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or co-elution in chromatography, must be addressed. nih.govchromatographyonline.com

Matrix-Matched Calibration: Standards are prepared in a blank matrix that is as close as possible to the actual sample matrix. This helps to compensate for the effect of the matrix on the analytical signal. chromatographyonline.com

Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for quantification with mass spectrometry. A known amount of a stable isotope-labeled version of Asa is added to the sample at the beginning of the preparation process. Since the labeled internal standard behaves almost identically to the native analyte throughout extraction, derivatization, and analysis, it effectively corrects for both matrix effects and variations in recovery. chromatographyonline.com

Sufficient Chromatographic Separation: Optimizing the chromatographic method to separate Asa from co-eluting matrix components is a fundamental strategy to reduce interference. sannova.net

Applications of Advanced Mass Spectrometry Techniques (e.g., ESI-MS)

Advanced mass spectrometry techniques, particularly those utilizing soft ionization methods like Electrospray Ionization (ESI), have become indispensable for the analysis of biomolecules, including this compound. springernature.comlibretexts.org ESI-MS is well-suited for polar, thermally labile molecules as it transfers ions from solution to the gas phase with minimal fragmentation. europeanpharmaceuticalreview.com

When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and selective platform for the quantification of Asa in complex mixtures. europeanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) further enhances specificity and provides structural information. thermofisher.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of derivatized or underivatized Asa, [M+H]+) is selected, fragmented, and the resulting product ions are detected. This process, often referred to as Multiple Reaction Monitoring (MRM) when used for quantification, is highly specific and reduces chemical noise.

A significant application of advanced MS is in distinguishing between isomers. Research has shown that low-energy ESI-MS/MS can unambiguously differentiate between α-aspartic acid and β-aspartic acid residues within a peptide chain. nih.gov β-Aspartic acid-containing peptides undergo a characteristic internal rearrangement that results in specific fragment ions (e.g., b(n-1) + H₂O ions) that are not prominent in the spectra of their α-aspartic acid counterparts. nih.gov This ability to identify the specific linkage is crucial for studying protein modifications and degradation pathways where such isomerization might occur.

Table 3: Comparison of Advanced MS Techniques for Asa Analysis

| Technique | Principle | Advantages for Asa Analysis |

|---|---|---|

| LC-ESI-MS | HPLC separation followed by ESI ionization and single-stage MS detection. europeanpharmaceuticalreview.com | High sensitivity, suitable for polar and non-volatile compounds, provides accurate mass measurement. |

| LC-ESI-MS/MS | HPLC separation, ESI ionization, followed by selection and fragmentation of the Asa precursor ion. thermofisher.com | Enhanced specificity and sensitivity (MRM mode), provides structural confirmation, reduces matrix interference. thermofisher.com |

| High-Resolution MS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements (low ppm error). europeanpharmaceuticalreview.com | Enables confident elemental composition determination, helps differentiate Asa from other molecules with similar nominal mass. |

Theoretical and Computational Chemistry Investigations of Beta Carboxyaspartic Acid

Molecular Modeling and Structure-Activity Relationship (SAR) Prediction

Molecular modeling of beta-carboxyaspartic acid (Asa), a homolog of gamma-carboxyglutamic acid found in ribosomal proteins of E. coli, provides critical insights into its structural characteristics and potential biological activities. drugfuture.com The fundamental principle of Structure-Activity Relationship (SAR) studies is to understand how the chemical structure of a molecule influences its biological effects. pharmacologymentor.com By examining the relationship between a molecule's structure and its pharmacological activity, researchers can predict the effects of structural modifications. pharmacologymentor.comyoutube.com

In the context of this compound, SAR helps to elucidate how its unique dicarboxylic acid side chain contributes to its function. Computational techniques are continuously evolving, broadening the scope of applications and the accuracy of predictions, which can guide and interpret experimental results. nih.gov For instance, SAR maps serve as visual tools to teach key concepts in medicinal chemistry, assessing aspects like essential pharmacophores, pharmacodynamics, and metabolic pathways. nih.gov The introduction, modification, or masking of functional groups can significantly alter a molecule's biological activity, and SAR studies aim to understand these effects to optimize therapeutic potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using mathematical models to quantitatively describe the link between molecular structure and biological activity. pharmacologymentor.com Techniques like Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, analyze the steric and electrostatic fields of a series of compounds to identify structural modifications that could enhance or diminish their activity. pharmacologymentor.com While specific, detailed SAR studies on this compound are not extensively found in the provided results, the principles of SAR and QSAR are fundamental to predicting its interactions and functions based on its known structure. drugfuture.compharmacologymentor.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for analyzing reaction mechanisms, estimating reaction pathways, and predicting unknown reactions. rsc.org These computational methods can provide detailed information about the electronic structure and reactivity of molecules like this compound. ajchem-b.com Techniques such as Density Functional Theory (DFT) are employed to investigate the geometric structure and quantum chemical parameters of molecules. ajchem-b.commdpi.com

For instance, studies on similar molecules have used DFT methods like B3LYP with various basis sets (e.g., 6-311G, 6-31G) to obtain optimized geometries and electronic properties. ajchem-b.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule and identifying electrophilic and nucleophilic sites. ajchem-b.com The molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the charge distribution and predict sites for inter- and intramolecular interactions. ajchem-b.com

While specific quantum chemical data for this compound is not detailed in the search results, the general application of these methods provides a framework for its investigation. For example, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been used to study the optical properties of similar carboxylic acids in different solvents, revealing how the molecular structure and environment influence these properties. ucm.es Such calculations can elucidate the reactivity and potential interactions of this compound at a fundamental electronic level.

Table 1: Common Quantum Chemical Calculation Methods and Their Applications

| Method | Abbreviation | Primary Application | Example from Literature |

| Density Functional Theory | DFT | Calculation of electronic structure, optimized geometry, and chemical reactivity parameters. ajchem-b.com | Used with B3LYP/6-311G & HF/6-31G to study 4-(carboxyamino)-3-guanidino-benzoic acid. ajchem-b.com |

| Time-Dependent Density Functional Theory | TDDFT | Investigation of electronic excited states and optical properties like fluorescence. ucm.es | Applied to study the optical properties of 2-aryl-1,2,3-triazole acids in various solvents. ucm.es |

| Møller-Plesset perturbation theory | MP2 | Used for accurate energy evaluations, often in combination with other methods. nih.gov | Employed to compute contributions for CBS limit and core-valence correlation in astrochemistry studies. nih.gov |

| Coupled Cluster with Singles and Doubles and Perturbative Triples | CCSD(T) | High-accuracy energy calculations, often considered a "gold standard" in quantum chemistry. nih.gov | Used as a starting point for energy calculations in the ChS scheme for astrochemistry. nih.gov |

Computational Simulations of Ligand-Protein Interactions

Computational simulations are indispensable for studying the interactions between ligands, such as this compound, and proteins at an atomic level. diva-portal.org These methods, including molecular docking and molecular dynamics (MD) simulations, provide insights into the binding modes, affinities, and dynamic behavior of protein-ligand complexes. nih.govdiva-portal.org The accurate modeling of these interactions requires a detailed energy function and a robust conformational search method to find energetically favorable binding poses. nih.gov

Molecular docking is often the first step, used to predict the binding sites and preferred orientations of a ligand within a protein's active site. diva-portal.org Following docking, MD simulations can be employed to explore the dynamic nature of the protein-ligand system, accounting for protein flexibility, which is crucial even in seemingly rigid binding pockets. nih.govdiva-portal.org Force fields like AMBER and CHARMM are commonly used in these simulations to describe the interatomic interactions. diva-portal.org

Free-energy calculation methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and alchemical free energy calculations, can then be used to estimate the binding affinity of the ligand to the protein. diva-portal.org These simulations can identify key residues involved in the interaction and quantify their contribution to the binding energy. diva-portal.orgnih.gov For example, MD simulations have been used to study the interaction of various ligands with receptors, revealing the importance of hydrogen bonds, van der Waals interactions, and the role of specific amino acid residues. nih.gov While direct simulation data for this compound is not present, these established computational techniques are directly applicable to understanding its potential protein targets and interaction mechanisms.

In Silico Approaches for Exploring Potential Biochemical Pathways

In silico methods offer a powerful approach to exploring and predicting potential biochemical pathways involving specific molecules. These computational techniques can help identify enzymes that might act on a substrate and predict the products of metabolic transformations. researchgate.net By analyzing the structure of a compound like this compound, it's possible to hypothesize its involvement in various metabolic routes.

Metabolomic analyses of biological systems, often combined with computational tools, can map detected metabolites to known biochemical pathways. frontiersin.org For instance, studies on Lactobacillus strains have identified numerous metabolites from super pathways related to amino acids, carbohydrates, and lipids. frontiersin.org this compound, being an unusual amino acid, could potentially be a substrate or product in specialized metabolic pathways. drugfuture.comethz.ch Its structural similarity to aspartic acid and gamma-carboxyglutamic acid suggests it might be involved in pathways related to amino acid metabolism or post-translational modification. drugfuture.com

Computational pathway prediction tools can use databases of known enzymatic reactions to suggest potential transformations for a novel compound. By inputting the structure of this compound, these tools could identify putative enzymes capable of catalyzing reactions such as decarboxylation, transamination, or ligation. This approach helps in generating hypotheses for experimental validation. For example, the identification of this compound in the ribosomal proteins of E. coli suggests a biosynthetic pathway and a functional role within this organism that could be explored using in silico methods. drugfuture.comcolorado.edu Although specific in silico pathway explorations for this compound were not found, the general methodologies are well-established for predicting the metabolic fate of compounds. researchgate.netnih.gov

Future Directions and Unexplored Avenues in Beta Carboxyaspartic Acid Research

Comprehensive Elucidation of Undefined Biosynthetic and Catabolic Pathways

A fundamental gap in our understanding of beta-carboxyaspartic acid is the incomplete knowledge of its metabolic pathways. While it is understood that Asa is derived from the aspartate family of amino acids, the specific enzymatic steps converting L-aspartic acid to Asa are not yet defined. nih.govwikipedia.org The initial step in the aspartate biosynthetic pathway involves the activation of the β-carboxyl group of aspartate by the enzyme aspartokinase, a crucial control point for the synthesis of several essential amino acids. nih.gov However, the subsequent modifications leading to the addition of a second carboxyl group at the beta-carbon remain to be discovered.

On the other side of its metabolic life, the breakdown of Asa is equally obscure. Research has provided evidence for the enzymatic decarboxylation of Asa to aspartic acid in extracts from E. coli, suggesting the existence of a specific "Asa decarboxylase". researchgate.net This catabolic process was confirmed by the loss of activity upon boiling or repeated freeze-thawing of the bacterial extract. researchgate.net However, this single enzymatic step is likely only one part of a more extensive catabolic pathway that is currently uncharacterized. google.mknumberanalytics.com Future research must prioritize the isolation and characterization of the enzymes responsible for both the synthesis and the complete degradation of Asa. Identifying the genes encoding these enzymes will be paramount for understanding the regulation of Asa levels in cells and its integration with central metabolism.

Identification of Novel Enzymatic Targets and Protein Interactions

The biological function of any molecule is defined by its interactions with other cellular components. For Asa, the landscape of its protein and enzymatic interactions is largely uncharted territory. Early studies identified Asa as a component of ribosomal proteins in Escherichia coli, representing a key, yet poorly understood, protein interaction. colorado.edu Its presence has also been detected in human atherosclerotic plaque, alongside other carboxylated amino acids like gamma-carboxyglutamic acid, suggesting a potential role in pathological calcification or other disease processes. nih.gov The malonic acid moiety within Asa is theorized to impart significant calcium-binding properties, a function that could mediate its interactions and roles. nih.gov

Future investigations should focus on systematically identifying the full spectrum of Asa-binding proteins and enzymes. While Asa has been generally implicated in regulating enzyme activity, the specific targets are unknown. ontosight.ai Studies on related modified amino acids, such as beta-hydroxyaspartic acid in Factor IX, have shown that such residues are critical for calcium-dependent conformations necessary for interactions with other proteins. nih.gov This provides a model for how Asa might function. A critical research goal is to move beyond general implications and identify concrete molecular partners. This will be essential to determine whether Asa functions as a signaling molecule, a metabolic intermediate, a post-translational modification, or a structural component of proteins. google.comgoogle.com

| Known and Potential Interactions of β-Carboxyaspartic Acid | | :--- | :--- | | Identified Location | Ribosomal proteins of E. coli. colorado.edu | | Identified Location | Human atherosclerotic plaque. nih.gov | | Proposed Function | Regulation of enzyme activity. ontosight.ai | | Hypothesized Interaction | Calcium ion binding via its three carboxyl groups. nih.gov | | Analogous Interaction | β-hydroxyaspartic acid in Factor IX mediates Ca2+-dependent protein interactions. nih.gov |

Development of Advanced Synthetic Strategies for Structurally Complex Analogs

To probe the biological functions of Asa and its interacting partners, the availability of synthetic Asa and its analogs is crucial. While several methods for the chemical synthesis of Asa have been reported, there is a significant need to develop more advanced and efficient strategies. researchgate.net Existing methods include cobalt-promoted synthesis, synthesis from hydantoin (B18101) derivatives, and palladium-catalyzed reactions. researchgate.netresearchgate.nettandfonline.com These have enabled the production of Asa derivatives suitable for peptide synthesis. tandfonline.com

However, future progress requires the ability to create structurally complex analogs to be used as molecular probes. This includes developing methods for stereospecific synthesis to isolate the biological activities of different isomers and creating analogs with modified functional groups, such as phosphonate (B1237965) replacements for carboxylates. nih.gov Recent advances in the synthesis of other non-canonical amino acids, such as nickel-catalyzed carboxylation of aziridines or cross-coupling of alkyl electrophiles, provide promising templates that could be adapted for Asa. illinois.edunih.gov The development of more facile, high-yield synthetic routes using simpler starting materials will be essential to produce a diverse library of Asa analogs. illinois.edu These compounds would be invaluable for structure-activity relationship studies, inhibitor development, and the creation of chemical tools to study Asa's biological roles. researchgate.nethilarispublisher.com

Exploration of its Roles in Unconventional Biological Systems

Research into Asa has been largely confined to a few specific contexts. colorado.edunih.gov A significant opportunity lies in exploring its presence and function in unconventional biological systems, particularly in extremophiles. These organisms thrive in harsh conditions and possess unique biochemical adaptations to survive. nih.gov For instance, the proteins of halophilic (salt-loving) archaea often feature a high density of acidic amino acid residues, like aspartic and glutamic acid, on their surfaces to maintain solubility and function in high-salt environments. plos.org The presence of a tricarboxylic amino acid like Asa could be a powerful adaptation in such organisms, but this remains completely unexplored.

Investigating extremophiles from diverse environments—such as thermophiles, acidophiles, and barophiles—for the presence of Asa and its related metabolic enzymes could reveal novel biological roles and enzymatic capabilities. nih.govnih.gov The unique metabolic pathways and stable enzymes (extremozymes) found in these organisms could provide new insights into Asa's function and offer novel biocatalysts for biotechnological applications. nih.gov This line of inquiry would expand our understanding of Asa beyond conventional biology and potentially uncover fundamental principles of biochemical adaptation.

Integration with "Omics" Technologies for Systems-Level Understanding

To achieve a holistic understanding of Asa's role in biology, it is essential to integrate data from various "omics" technologies. google.com These high-throughput approaches can provide a systems-level view of the pathways and networks in which Asa participates.

Proteomics: Advanced mass spectrometry-based proteomics can be used to systematically identify and quantify proteins that are post-translationally modified with Asa or that bind to it. nih.gov Techniques like proximity labeling proteomics could be adapted to map the Asa interactome in living cells, providing a snapshot of its molecular neighborhood. nih.gov

Metabolomics: Targeted and untargeted metabolomics can precisely quantify the levels of Asa and related metabolites in various biological samples. nih.govpeerj.com This can help to delineate its metabolic pathway, identify precursor-product relationships, and discover how its levels change in response to different physiological or pathological states, as has been done for other amino acids in diseases like cancer and osteoporosis. nih.govmdpi.com

Genomics and Transcriptomics: By correlating proteomic and metabolomic data with genomic and transcriptomic analyses, researchers can identify the genes responsible for Asa biosynthesis, catabolism, and transport. This integrated approach can uncover the regulatory networks that control Asa homeostasis and reveal how these networks are perturbed in disease. nih.govnih.gov

The convergence of these omics technologies will be instrumental in constructing a comprehensive model of Asa's metabolism and function, moving from the study of a single molecule to understanding its role within the complex machinery of the cell.

Q & A

Q. What experimental methods are used to determine the pKa values of beta-carboxyaspartic acid?

this compound (Asa) has four ionizable groups, and its pKa values are critical for understanding its zwitterionic behavior in solution. A microtitration technique is commonly employed to measure these values, with rigorous pH adjustments and spectroscopic validation. For example, studies report pKa values of 0.8 ± 0.2, 2.5 ± 0.1, 4.7 ± 0.1, and 10.9 ± 0.1, reflecting ionization of alpha-carboxyl, beta-carboxyl, and amino groups . Researchers must ensure sample purity and control ionic strength to minimize experimental artifacts.

Q. How is this compound identified in complex biological samples like atherosclerotic plaque?

Identification involves anaerobic alkaline hydrolysis of proteins followed by chromatographic separation (e.g., ion-exchange or reverse-phase HPLC) and mass spectrometry (GC/MS or LC-MS). For instance, this compound was detected in human atherosclerotic plaque hydrolysates alongside aminomalonic acid (Ama) and gamma-carboxyglutamic acid, with ratios quantified via acid-mediated decarboxylation and isotopic labeling . Researchers should validate findings using synthetic standards and replicate analyses to confirm specificity.

Q. What structural features of this compound have been elucidated via X-ray crystallography?

Crystallographic studies reveal that Asa crystallizes in the monoclinic space group Cc with distinct hydrogen-bonding networks. Key findings include a strong intermolecular hydrogen bond between a beta-carboxyl group and the alpha-carboxyl of an adjacent molecule, stabilizing the zwitterionic form. The solid-state structure shows charge distribution between beta- and alpha-carboxyl groups, differing slightly from solution behavior . Researchers should compare crystallographic data with computational models (e.g., DFT) to resolve discrepancies.

Advanced Research Questions

Q. How can researchers reconcile contradictions in the zwitterionic charge distribution of this compound between solution and solid-state studies?

Solution studies (e.g., titration) indicate predominant ionization of a beta-carboxyl group, while X-ray data suggest equal charge distribution between alpha- and beta-carboxyls. To address this, combine NMR spectroscopy (to probe solution dynamics) with temperature-dependent crystallography. Additionally, use molecular dynamics simulations to model solvent effects and hydrogen-bonding variability .

Q. What methodological challenges arise when quantifying this compound in vivo, and how can they be mitigated?

In vivo quantification is complicated by low abundance, instability, and interference from structurally similar metabolites. Strategies include:

Q. How should experimental designs be optimized to study the role of this compound in calcium-binding proteins?

Focus on mutagenesis studies (e.g., substituting Asa residues in model proteins like osteocalcin) paired with isothermal titration calorimetry (ITC) to measure calcium-binding affinity. Use synchrotron X-ray absorption spectroscopy (XAS) to map metal coordination geometry. Control for pH and ionic strength, as Asa’s carboxyl groups are sensitive to microenvironmental changes .

Q. What advanced analytical techniques are recommended for resolving isomeric forms of this compound in post-translationally modified proteins?

Employ chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IA) to separate D- and L-isoforms. Complement this with circular dichroism (CD) spectroscopy and tandem MS/MS fragmentation to confirm stereochemistry. For complex mixtures, use 2D NMR (e.g., COSY, NOESY) to assign stereospecific resonances .

Methodological Considerations for Data Analysis

Q. How can researchers validate the reproducibility of this compound synthesis protocols?

Document all synthetic steps in triplicate, including reaction conditions (temperature, pH, catalysts) and purification methods (e.g., recrystallization solvents). Use orthogonal characterization techniques:

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound’s biological prevalence?

Apply meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Use mixed-effects models to account for variability in detection limits (e.g., differences in MS sensitivity) and biological matrices (e.g., bacterial vs. mammalian systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.